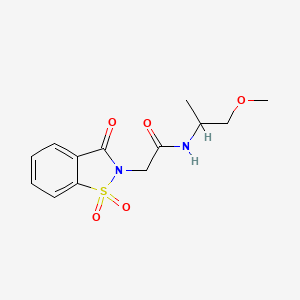![molecular formula C22H26FN3O3 B2416689 1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine CAS No. 2155874-61-4](/img/structure/B2416689.png)
1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine is a chemical compound with the molecular formula C22H26FN3O3 . It is a white to yellow solid and has a molecular weight of 399.47 . The IUPAC name for this compound is tert-butyl 4-(2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H26FN3O3/c1-22(2,3)29-21(28)25-9-7-14(8-10-25)19(27)11-17-20-15(5-4-6-16(20)23)18-12-24-13-26(17)18/h4-6,12-14,17H,7-11H2,1-3H3 . This indicates the molecular structure of the compound, including the positions of the carbon, hydrogen, nitrogen, and oxygen atoms, as well as the single and double bonds.Physical And Chemical Properties Analysis
This compound is a white to yellow solid with a molecular weight of 399.47 . and should be stored at +4°C . The compound is highly soluble in water and other polar solvents .Scientific Research Applications
Cancer Treatment Research :
- A study by Teffera et al. (2013) explored the pharmacokinetics of a compound similar to 1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine. This research focused on developing new, potent, selective anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. The study highlighted the impact of hydrolysis-mediated clearance on the pharmacokinetics of these compounds, which is crucial for their effectiveness in treating cancer (Teffera et al., 2013).
IDO1 Inhibition in Cancer Therapy :
- Kumar et al. (2019) discussed the development of a novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme involved in cancer pathophysiology. The research emphasized structure-based drug design to enhance the potency and pharmacological properties of these inhibitors (Kumar et al., 2019).
Antimicrobial and Anti-inflammatory Agents :
- Research by Kumara et al. (2017) focused on the synthesis of bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. These compounds were investigated for their potential as novel anti-inflammatory and antimicrobials agents, demonstrating promising biological activities (Kumara et al., 2017).
Novel Therapeutics Synthesis :
- A study by Matulevičiūtė et al. (2021) described the development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds are significant for their potential use in creating new therapeutic agents (Matulevičiūtė et al., 2021).
Cytotoxic Studies for Cancer Therapy :
- Govindhan et al. (2017) synthesized and characterized a compound related to this compound. They evaluated its cytotoxicity, which is essential for understanding its potential use in cancer therapy (Govindhan et al., 2017).
Synthesis of GSK3 Inhibitor for Neurological Disorders :
- Xun (2008) reported on the synthesis of a GSK3 inhibitor, which is significant for neurological disorders. The process involved a complex synthesis pathway, indicating the compound's potential in drug development for neurological conditions (Xun, 2008).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-22(2,3)29-21(28)25-9-7-14(8-10-25)19(27)11-17-20-15(5-4-6-16(20)23)18-12-24-13-26(17)18/h4-6,12-14,17H,7-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRFTZXVYXGPFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC2C3=C(C=CC=C3F)C4=CN=CN24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B2416606.png)
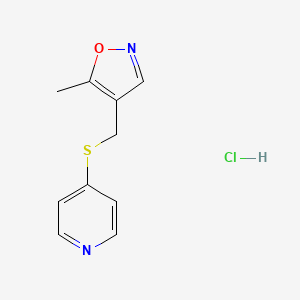

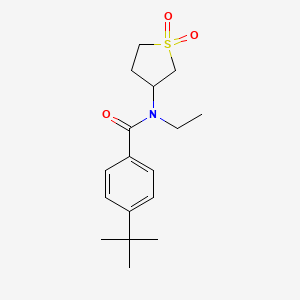


![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)
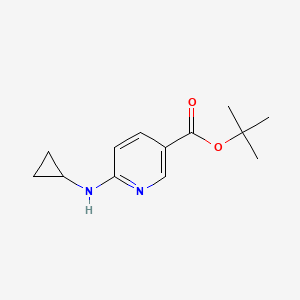
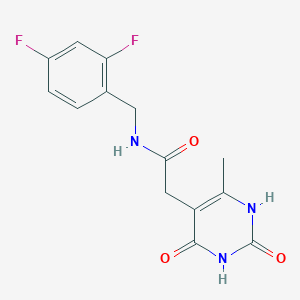

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)


